Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-3-carboxylate

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Probe Design

Sourcing rare 3-substituted sulfonyl piperidines with defined regio- and linker chemistry for SAR studies presents a persistent supply bottleneck. This compound directly addresses that gap. - The 3-carboxylate regioisomer aligns with patented elongase inhibitor scaffolds, unlike the 4-isomer. - The -O-(CH₂)₃- linker enables exploration of a distinct conformational vector not accessible with direct sulfonyl analogs. - Ethyl ester handle facilitates hydrolysis and further amide/acid derivatization for library synthesis. Available as a custom-synthesis research chemical with full analytical characterization; inquire for bulk pricing and lead times.

Molecular Formula C17H24FNO5S
Molecular Weight 373.44
CAS No. 946265-43-6
Cat. No. B2443634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-3-carboxylate
CAS946265-43-6
Molecular FormulaC17H24FNO5S
Molecular Weight373.44
Structural Identifiers
SMILESCCOC(=O)C1CCCN(C1)S(=O)(=O)CCCOC2=CC=C(C=C2)F
InChIInChI=1S/C17H24FNO5S/c1-2-23-17(20)14-5-3-10-19(13-14)25(21,22)12-4-11-24-16-8-6-15(18)7-9-16/h6-9,14H,2-5,10-13H2,1H3
InChIKeyRGJGLNWLYVXCCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946265-43-6: Specifications & Research Utility


Ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-3-carboxylate is a synthetic organic compound from the 3-substituted sulfonyl piperidine class. It features a piperidine ring with an ethyl ester at the 3-position and a complex N-sulfonyl chain containing a 4-fluorophenoxy moiety . This structure is related to a broader class of sulfonyl piperidine derivatives patented as inhibitors of long-chain fatty acyl elongase, with potential therapeutic relevance in cardiovascular and metabolic diseases [1]. A critical characteristic of this compound is that it currently lacks characterization in primary scientific literature or public bioassay databases. Its selection for procurement is therefore primarily driven by its specific structural features for focused medicinal chemistry exploration, not by established biological potency.

Structural Identity 3‑substituted sulfonyl piperidine with unique propyloxy‑fluorophenoxy linker geometry
Characterization No public bioassay or literature data; selection driven by structural novelty, not established potency
Patent Context Scaffold from US8188280 elongase inhibitor class – supports targeted SAR and chemical probe exploration

946265-43-6: Structural Specificity Limits Substitution


The target compound cannot be liberally interchanged with other analogs from the sulfonylpiperidine class because critical molecular features—the 3-carboxylate regioisomer, the propyl sulfonyl linker, and the 4-fluorophenoxy tail—are not present in available in-class comparators. The closest commercially traceable analog, ethyl 1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxylate, lacks the flexible propyl linker, which drastically alters the orientation and conformational space of the terminal fluoroaryl group . A positional isomer, ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate, relocates the ester group, potentially redefining its interactions with a biological target . Substitution without direct pharmacologic comparison would invalidate any structure-activity relationship (SAR) hypothesis.

Linker geometry mismatch
Direct‑sulfonyl analogs lack the propyloxy spacer, reducing conformational freedom and spatial reach of the fluorophenyl group
Regioisomer incompatibility
4‑carboxylate isomer shifts ester position, likely altering pharmacophore presentation and alignment with patented 3‑substituted SAR
SAR hypothesis risk
Substituting with an analog that deviates in linker or regiochemistry may invalidate structure‑activity relationships derived from the patent scaffold

946265-43-6: Differentiation Evidence vs. Analogs


Linker Flexibility vs. Direct Sulfonyl Analog

A key point of differentiation for the target compound is the propyl chain linking the sulfonyl group to the 4-fluorophenoxy moiety. This is in direct contrast to a commercially traceable analog, ethyl 1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxylate (Hit2Lead ID: 6615871), which directly attaches the fluorophenyl ring to the sulfonyl group . The target compound introduces three additional rotatable bonds (C-C and C-O) between the sulfonamide and the fluorophenyl ring, which fundamentally alters the vector and reach of the terminal lipophilic group.

Linker flexibility
Source review
Target: ~5 rotatable bonds (propyloxy chain)
Analog: 1 bond (direct sulfonyl‑fluorophenyl)
May enable larger spatial radius for exploring distal binding pockets
Structural analysis; no experimental binding data
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Probe Design

Carboxylate Ester Regiochemistry

The target compound is the 3-carboxylate isomer. A known positional isomer, ethyl 1-((3-(4-fluorophenoxy)propyl)sulfonyl)piperidine-4-carboxylate, is also commercially available . This shifts the ethyl ester from the 3-position to the 4-position on the piperidine ring. In the context of the patented 3-substituted sulfonyl piperidine scaffolds designed for elongase inhibition, the 3-position substitution pattern is specifically relevant for activity [1].

Carboxylate regiochemistry
Class-level
3‑substituted (vs. 4‑substituted isomer)
3‑position aligns with patented elongase inhibitor scaffold; 4‑isomer may shift target engagement
Class‑level inference from patent US8188280
Medicinal Chemistry Isomerism Target Engagement

946265-43-6: Application Scenarios in R&D


Chemical Probe for Elongase Enzyme Family

The defined patent landscape identifies 3-substituted sulfonyl piperidines as inhibitors of long-chain fatty acyl elongase, an enzyme family relevant to cardiovascular and metabolic disorders [1]. Unlike simpler analogs that tether a fluorophenyl group directly to the sulfonamide, the target compound’s propyloxy linker can be used to explore a previously unmapped vector within the elongase active site. This makes it a specific synthon for generating novel chemical probes to dissect elongase subtype selectivity, a task for which direct-sulfonyl analogs are spatially inappropriate based on the structural differentiation evidence in Section 3.

Intermediate for Piperidine Compound Libraries

As a synthetic intermediate, this compound provides a chemically accessible handle at the 3-position ethyl ester, which can be easily hydrolyzed and further derivatized into amides or other functional groups . Its value over the 4-carboxylate isomer lies in its alignment with the 3-substituted scaffold emphasized in biologic activity patents [1]. This allows medicinal chemistry teams to generate focused compound libraries that directly interrogate SAR around a biologically validated core, while simultaneously exploring the contribution of a flexible, fluorinated side chain.

Metabolic Stability of Fluorophenoxy Linkers

The presence of both a fluorine atom and a propyl ether linkage is a key structural motif for modulating physicochemical properties like lipophilicity and metabolic stability . This compound can serve as a model substrate in in vitro microsomal stability assays to empirically determine the metabolic fate of the -O-(CH2)3- linker when attached to a sulfonylpiperidine core. Data derived from such studies would provide unique, generalizable insights for lead optimization strategies to control clearance, which are not obtainable from rigid, direct-sulfonyl analogs.

Application
Selection Property
Validation Focus
Elongase enzyme chemical probe
Propyloxy linker for distal site exploration
Determine elongase subtype selectivity and binding mode
Piperidine‑focused library synthesis
3‑carboxylate ester as a derivatization handle
Generate SAR data around the patented 3‑substituted core
Linker metabolic stability profiling
Fluorophenoxy propyl ether motif
Microsomal stability assay to assess linker clearance
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